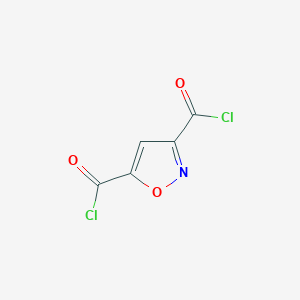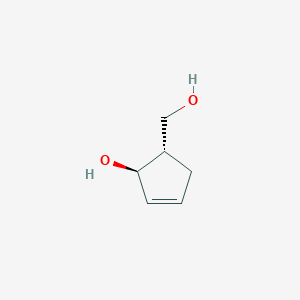![molecular formula C11H15ClO B14433828 Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride CAS No. 79635-04-4](/img/structure/B14433828.png)
Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride is an organic compound characterized by its unique tricyclic structure. This compound is a derivative of tricyclo[4.4.0.0~3,8~]decane, also known as twistane, which is a cycloalkane with a rigid, cage-like configuration. The carbonyl chloride functional group attached to this structure makes it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction, followed by various cyclization and functionalization steps. For instance, the synthesis of the tricyclo[4.4.0.0~3,8~]decane scaffold can be achieved through a series of reactions including the Diels-Alder reaction and Conia-ene reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2):
Lithium Aluminum Hydride (LiAlH4): A strong reducing agent for converting carbonyl chloride to alcohols.
Sodium Borohydride (NaBH4): A milder reducing agent for selective reductions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Aldehydes and Alcohols: Formed by reduction reactions.
Applications De Recherche Scientifique
Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce the tricyclo[4.4.0.0~3,8~]decane moiety into target molecules, thereby modifying their chemical and physical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Twistane (Tricyclo[4.4.0.0~3,8~]decane): The parent hydrocarbon with a similar cage-like structure.
Adamantane: Another tricyclic hydrocarbon with a similar rigid structure but different ring fusion.
Tricyclodecane: A related compound with different ring connectivity and properties.
Uniqueness
Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride is unique due to the presence of the carbonyl chloride functional group, which imparts distinct reactivity compared to its parent hydrocarbon and other similar compounds. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations .
Propriétés
Numéro CAS |
79635-04-4 |
|---|---|
Formule moléculaire |
C11H15ClO |
Poids moléculaire |
198.69 g/mol |
Nom IUPAC |
tricyclo[4.4.0.03,8]decane-1-carbonyl chloride |
InChI |
InChI=1S/C11H15ClO/c12-10(13)11-4-3-7-5-9(11)2-1-8(7)6-11/h7-9H,1-6H2 |
Clé InChI |
OHDKKCBLOOUHNE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC3(C1CC2CC3)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


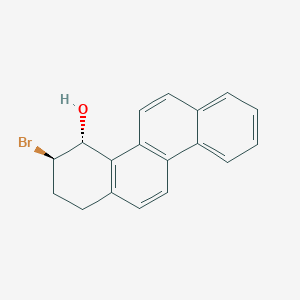
![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)
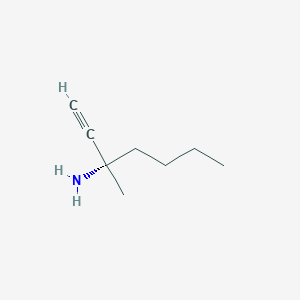
![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
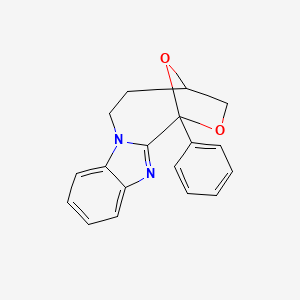
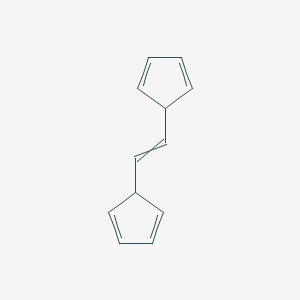
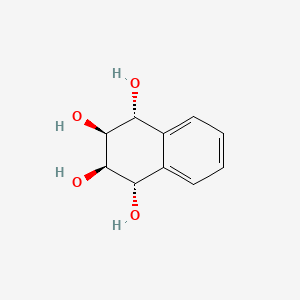
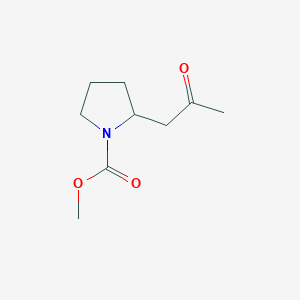
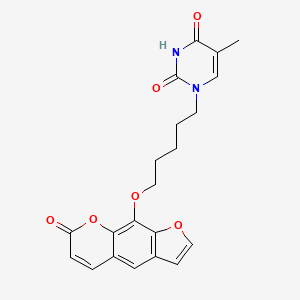
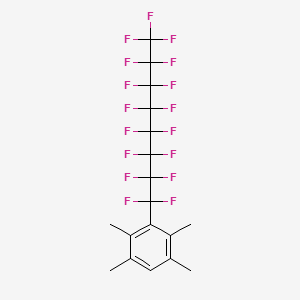
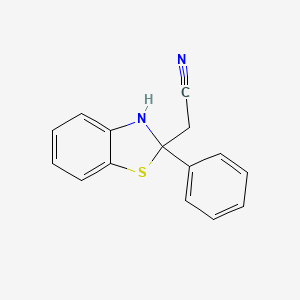
![N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium](/img/structure/B14433805.png)
